molecular formula C27H31N3O3 B10871540 2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione

2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione

Cat. No.: B10871540
M. Wt: 445.6 g/mol
InChI Key: YIVKSPKXTOPOSS-UHFFFAOYSA-N
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Description

2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE is a complex organic compound with a molecular formula of C27H31N3O3 This compound is characterized by its unique structure, which includes a piperazine ring, a benzoyl group, and a cyclohexanedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine.

    Alkylation: The 4-benzoylpiperazine is then alkylated with 2-bromoethylamine to introduce the ethylamino group.

    Cyclization: The resulting intermediate undergoes cyclization with 4-methylphenyl-1,3-cyclohexanedione under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE
  • 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-CHLOROPHENYL)-1,3-CYCLOHEXANEDIONE

Uniqueness

Compared to similar compounds, 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE is unique due to its specific substitution pattern on the cyclohexanedione core and the presence of the benzoylpiperazine moiety. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H31N3O3

Molecular Weight

445.6 g/mol

IUPAC Name

2-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C27H31N3O3/c1-20-7-9-21(10-8-20)23-17-25(31)24(26(32)18-23)19-28-11-12-29-13-15-30(16-14-29)27(33)22-5-3-2-4-6-22/h2-10,19,23,31H,11-18H2,1H3

InChI Key

YIVKSPKXTOPOSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=O)C4=CC=CC=C4)O

Origin of Product

United States

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